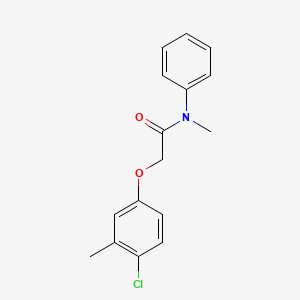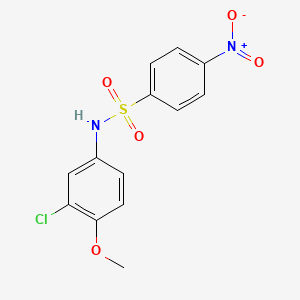
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide, also known as Clofibric acid, is a chemical compound that belongs to the fibrate class of drugs. It is primarily used as a lipid-lowering agent to reduce cholesterol and triglyceride levels in patients with hyperlipidemia. However, its potential applications in scientific research have also been explored in recent years.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. By activating PPARs, clofibric acid increases the expression of genes involved in lipid metabolism, leading to the reduction of cholesterol and triglyceride levels in the blood.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the activity of enzymes involved in fatty acid oxidation and decrease the activity of enzymes involved in fatty acid synthesis in the liver. It has also been found to increase the expression of genes involved in the transport of fatty acids and decrease the expression of genes involved in the synthesis of fatty acids in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a well-characterized compound that has been extensively studied in animal models. However, its use in lab experiments is limited by its potential toxicity and its low solubility in water.
Orientations Futures
There are several future directions for the use of clofibric acid in scientific research. One potential application is in the development of new drugs for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another potential application is in the development of new methods for the detection and quantification of pharmaceuticals and personal care products in the environment. Additionally, further studies are needed to assess the potential toxicity of clofibric acid and its effects on human health.
Méthodes De Synthèse
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid can be synthesized using various methods, including the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride, followed by the reaction with N-methyl-N-phenylacetamide. Another method involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid, followed by the reaction with N-methyl-N-phenylamine.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid has been found to have potential applications in scientific research, particularly in the fields of environmental chemistry and toxicology. It is used as a marker compound for the detection of wastewater contamination in surface water and groundwater. It is also used as a reference compound for the identification and quantification of other pharmaceuticals and personal care products in the environment.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGMVBUXLZRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6573790 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)



![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)
